molecular formula C11H21NO4 B13456676 (4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid

(4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid

Cat. No.: B13456676
M. Wt: 231.29 g/mol
InChI Key: NWWBTHVRHUCSND-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and serves as a building block for various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid typically involves the protection of the amino group of an amino acid precursor with a tert-butoxycarbonyl (Boc) group. This is achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino acid.

    Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane.

    Coupling Reactions: Common reagents include carbodiimides (e.g., DCC) and coupling additives like HOBt.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

Major Products Formed

    Hydrolysis: Produces the free amino acid.

    Coupling Reactions: Forms peptide bonds, resulting in dipeptides or longer peptide chains.

    Reduction: Converts the carboxylic acid group to an alcohol.

Scientific Research Applications

(4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Serves as a substrate in enzymatic studies and protein engineering.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in peptide bond formation, enabling the synthesis of peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-aminohexanoic acid: The unprotected form of the compound.

    (4S)-4-{[(benzyloxy)carbonyl]amino}hexanoic acid: Another protected amino acid with a benzyloxycarbonyl (Cbz) group instead of a Boc group.

    (4S)-4-{[(9-fluorenylmethoxy)carbonyl]amino}hexanoic acid: A protected amino acid with a fluorenylmethoxycarbonyl (Fmoc) group.

Uniqueness

(4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid is unique due to its Boc protecting group, which offers stability under a wide range of reaction conditions and can be easily removed under mild acidic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C11H21NO4/c1-5-8(6-7-9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1

InChI Key

NWWBTHVRHUCSND-QMMMGPOBSA-N

Isomeric SMILES

CC[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(CCC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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